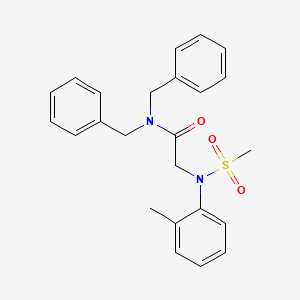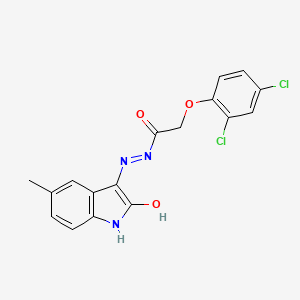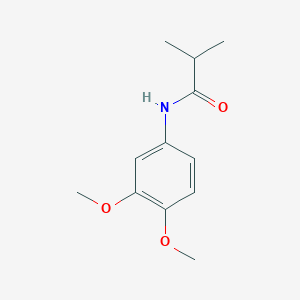
N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DBM, is a chemical compound that has been widely studied for its potential therapeutic applications. DBM is a member of the class of compounds known as glycine derivatives and has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to act through several pathways. One proposed mechanism is that N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to activate the Nrf2 signaling pathway, which is involved in the production of antioxidant enzymes. This may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects. Animal studies have shown that N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can protect against neuronal damage caused by ischemia and oxidative stress. N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its relatively low toxicity. N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have low toxicity in animal studies, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of using N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more efficient synthesis methods for N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. This could help to improve the yield and purity of the final product and make it more accessible for research purposes.
Another area of research is the identification of the specific molecular targets of N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. This could help to elucidate its mechanism of action and identify potential therapeutic applications.
Finally, there is a need for further studies on the in vivo effects of N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. Animal studies have shown promising results, but further studies are needed to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-inflammatory properties. N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its anti-tumor properties. In vitro studies have shown that N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can induce apoptosis in cancer cells, and animal studies have shown that it can inhibit tumor growth. This makes N~1~,N~1~-dibenzyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide a potential candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
N,N-dibenzyl-2-(2-methyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-20-11-9-10-16-23(20)26(30(2,28)29)19-24(27)25(17-21-12-5-3-6-13-21)18-22-14-7-4-8-15-22/h3-16H,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFXKZWONHPYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3438627.png)
![N-(4-bromophenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B3438629.png)
![N-(3-methoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3438634.png)

![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B3438643.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3438650.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B3438655.png)
![2-(2,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3438664.png)
![N,N'-di-tert-butyl-5-[(2,2-dimethylpropanoyl)amino]isophthalamide](/img/structure/B3438667.png)
![5-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3438675.png)

![2-nitro-1-(phenylthio)-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B3438708.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3438716.png)
![1-(9H-fluoren-2-yl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3438725.png)